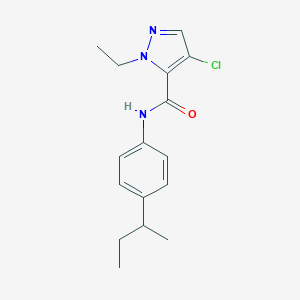![molecular formula C18H19NO3 B213830 N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B213830.png)
N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "MDBD" and is a member of the benzodioxole family of compounds. The purpose of
Mecanismo De Acción
MDBD is believed to act as a partial agonist at the serotonin 5-HT2A receptor, which means that it activates the receptor but to a lesser extent than a full agonist. This results in a modulation of the receptor's activity, which can have effects on mood, cognition, and perception. MDBD also acts as a reuptake inhibitor of dopamine, which means that it blocks the transporter that is responsible for removing dopamine from the synaptic cleft. This results in an increase in dopamine levels, which can have effects on reward and motivation.
Biochemical and Physiological Effects:
MDBD has been found to have a number of biochemical and physiological effects, including changes in neurotransmitter levels and receptor activity. This compound has been shown to increase serotonin and dopamine levels in the brain, which can have effects on mood, cognition, and perception. MDBD has also been found to modulate the activity of the serotonin 5-HT2A receptor, which can affect the regulation of mood and perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDBD has a number of advantages for use in lab experiments, including its high affinity for the serotonin 5-HT2A receptor and its ability to modulate receptor activity. However, there are also some limitations to the use of this compound, including its potential for off-target effects and its relatively short half-life.
Direcciones Futuras
There are a number of future directions for research on MDBD, including the development of more selective compounds that target specific receptors or transporters. Additionally, further research is needed to fully understand the mechanism of action of MDBD and its effects on neurotransmitter systems. Finally, studies are needed to determine the potential therapeutic applications of MDBD in the treatment of mood disorders and other conditions that involve the central nervous system.
Métodos De Síntesis
MDBD can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,3-benzodioxole-5-amine to form the final product, MDBD.
Aplicaciones Científicas De Investigación
MDBD has been found to have potential applications in scientific research, particularly in the study of the central nervous system. This compound has been shown to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. MDBD has also been found to have an effect on the dopamine transporter, which is involved in the regulation of reward and motivation.
Propiedades
Nombre del producto |
N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide |
|---|---|
Fórmula molecular |
C18H19NO3 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H19NO3/c1-11-4-5-12(2)15(8-11)13(3)19-18(20)14-6-7-16-17(9-14)22-10-21-16/h4-9,13H,10H2,1-3H3,(H,19,20) |
Clave InChI |
XQSCOLJVXSZEDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213749.png)
![N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213751.png)
![N-(2-bromophenyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213752.png)
![5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B213753.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)benzamide](/img/structure/B213755.png)



![N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213761.png)
![2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213763.png)
